2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
CAS No.: 1260665-66-4
Cat. No.: VC21281714
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid - 1260665-66-4](/images/no_structure.jpg)
Specification
CAS No. | 1260665-66-4 |
---|---|
Molecular Formula | C8H6N2O3 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11) |
Standard InChI Key | BYZOIYCXPDKZRR-UHFFFAOYSA-N |
SMILES | C1C2=C(NC1=O)N=CC(=C2)C(=O)O |
Canonical SMILES | C1C2=C(NC1=O)N=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid belongs to the class of azaindoles, specifically 7-azaoxindoles, with a carboxylic acid functional group at the 5-position. The compound contains a fused bicyclic system with a pyridine ring fused to a 2-pyrrolidone ring. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.
Chemical Identifiers and Nomenclature
The compound has several identifiers and alternative names in various chemical databases and literature sources, as detailed in Table 1.
Table 1: Chemical Identifiers and Primary Nomenclature
Structural Representation and Identifiers
Various chemical notation systems are used to represent the compound's structure, facilitating its unambiguous identification in chemical databases and literature.
Table 2: Structural Representation Systems
Representation System | Value |
---|---|
InChI | InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11) |
InChIKey | BYZOIYCXPDKZRR-UHFFFAOYSA-N |
SMILES | C1C2=C(NC1=O)N=CC(=C2)C(=O)O |
Synonyms and Alternative Names
The compound is known by several synonyms across different chemical databases and commercial sources:
-
2-OXO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
-
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-
Physical and Chemical Properties
Physicochemical Properties
The compound exhibits specific physicochemical properties that are relevant to its handling, storage, and application in various research contexts.
Table 3: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid (inferred) |
Flashpoint | 265.9±30.1 °C |
Boiling Point | 516.1±50.0 °C at 760 mmHg |
Polarizability | 16.8±0.5 10^-24 cm^3 |
Density | 1.5±0.1 g/cm^3 |
Vapor Pressure | 0.0±1.4 mmHg at 25°C |
Spectroscopic Properties
For related compounds in this class, nuclear magnetic resonance (NMR) data has been reported, which can be useful for structural confirmation and purity analysis. For the 1H-pyrrolo[2,3-b]pyridine-2,3-dione derivative, the following NMR data was reported:
1H NMR (400MHz, DMSO-d6): 11.6 (s, 1H, NH), 8.38 (dd, 1H, 3JH,H = 5.2Hz, 4JH,H = 1.8Hz, 6-CH), 7.87 (dd, 1H, 3JH,H = 7.5Hz, 4JH,H = 0.9Hz, 4-CH), 7.09 (dd, 1H, 3JH,H = 7.4Hz, 4JH,H = 5.2Hz, 5-CH) .
While this data is for a related compound, it provides insight into the typical spectroscopic characteristics of this class of molecules.
Synthesis and Preparation Methods
Synthetic Routes
Several methods have been reported for synthesizing 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and related derivatives. The most common approaches involve oxidation of precursor compounds using various reagents.
Table 4: Reported Synthesis Methods
High-Yield Method (Method 1)
The highest yield procedure involves heating dry DMSO to 120°C and adding a solution of the precursor compound and N-bromosuccinimide in anhydrous DMSO. The mixture is stirred at 120°C for 30 minutes, then adjusted to pH 5-6 with 5% NaHCO3 solution and extracted with ethyl acetate. After removing the solvent, the residue is purified by column chromatography using ethyl acetate:hexane (3:1) as the eluent .
Alternative Method (Method 3)
A higher-yielding alternative uses I2O5 as the oxidizing agent. The reaction involves adding the indole precursor, DMSO, and I2O5 to a flask and stirring vigorously at 80°C under air. The reaction is monitored by TLC until complete consumption of the indole. After completion, the mixture is treated with saturated Na2S2O3 solution and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated. The crude product is then purified by silica gel column chromatography using ethyl acetate and petroleum ether as eluents .
Applications and Research Significance
Pharmaceutical Applications
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives have shown potential in several pharmaceutical applications:
Enzyme Inhibition
The compound class appears in patent literature related to diacylglyceride o-acyltransferase 2 (DGAT2) inhibitors, suggesting potential applications in metabolic disorders .
Kinase Inhibition
Related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3), which are important targets in cancer therapy. For example, compound 4h from a series of related derivatives exhibited FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Research and Development Applications
The compound has applications in research settings:
Related Compounds and Derivatives
Structural Analogs
Several structural analogs and derivatives of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid have been reported:
-
Methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190317-75-9): The methyl ester derivative
-
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid: A related compound lacking the oxo group at position 2
-
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid (CAS: 1203955-66-1): A protected derivative
Biological Significance of Related Compounds
Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant biological activities, particularly in the context of cancer research. For example, some derivatives exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors. Compound 4h from one series inhibited breast cancer 4T1 cell proliferation, induced apoptosis, and significantly inhibited cell migration and invasion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume